molecular formula C28H37ClN4O6S2 B2702519 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride CAS No. 1321714-22-0

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride

Cat. No.: B2702519
CAS No.: 1321714-22-0
M. Wt: 625.2
InChI Key: NNBYBLBUWVQBQS-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as diethylamino, dioxino, benzo, thiazol, morpholino, and sulfonyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and sulfonylation. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above may require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
  • **N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide sulfate

Uniqueness

The uniqueness of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride lies in its specific molecular structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with various biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O6S2.ClH/c1-5-30(6-2)11-12-32(28-29-23-15-24-25(16-26(23)39-28)37-14-13-36-24)27(33)21-7-9-22(10-8-21)40(34,35)31-17-19(3)38-20(4)18-31;/h7-10,15-16,19-20H,5-6,11-14,17-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBYBLBUWVQBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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